N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide
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Overview
Description
N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoxaline ring fused with a propan-2-yl group and a phenylmethanesulfonamide moiety, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Propan-2-yl Group: The quinoxaline derivative is then reacted with an appropriate alkylating agent to introduce the propan-2-yl group.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific biological context and the type of cells or tissues involved .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share the quinoxaline core structure and exhibit similar biological activities.
Quinoxaline N-oxides: These derivatives are formed through oxidation and have distinct chemical properties.
Sulfonamide Derivatives: Compounds with sulfonamide groups that exhibit a wide range of biological activities.
Uniqueness
N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide is unique due to its specific combination of the quinoxaline ring, propan-2-yl group, and sulfonamide moiety. This unique structure contributes to its diverse chemical reactivity and potential therapeutic applications .
Properties
IUPAC Name |
N-[1-oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl]-N-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-13(21(26(2,24)25)14-8-4-3-5-9-14)18(23)20-12-17(22)19-15-10-6-7-11-16(15)20/h3-11,13H,12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYGMPONDQQDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(=O)NC2=CC=CC=C21)N(C3=CC=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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